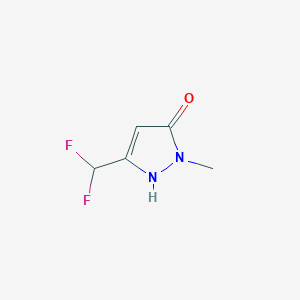

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIPKLIIXBPVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562192 | |

| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129922-58-3 | |

| Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-1 Technical Guide to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol: Properties, Synthesis, and Applications

Abstract

This guide provides a comprehensive technical overview of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol, a fluorinated heterocyclic compound of significant interest in modern chemistry. The incorporation of a difluoromethyl (CHF₂) group into the pyrazole scaffold imparts unique electronic properties that are highly valuable in the design of bioactive molecules, particularly in the agrochemical and pharmaceutical sectors. This document details the compound's fundamental chemical and physical properties, explores its tautomeric nature, outlines a robust synthetic pathway, provides a standard analytical protocol, and discusses its primary application as a key synthetic intermediate. The insights herein are intended to equip researchers and developers with the foundational knowledge required to effectively utilize this versatile building block in their work.

Chemical Identity and Structural Elucidation

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The strategic placement of a methyl group at the N1 position and a difluoromethyl group at the C3 position creates a scaffold with significant potential for further functionalization.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 129922-58-3 | [1] |

| Molecular Formula | C₅H₆F₂N₂O | N/A |

| Molecular Weight | 164.11 g/mol | [2] |

| MDL Number | MFCD16619807 | [1] |

Tautomerism: The Pyrazolol-Pyrazolone Equilibrium

A critical chemical feature of this compound is its existence in multiple tautomeric forms. While named as a pyrazol-5-ol, it exists in equilibrium with its pyrazolone isomers. This keto-enol type tautomerism is fundamental to its reactivity and biological interactions. The equilibrium is influenced by factors such as solvent polarity, pH, and temperature. The aromaticity of the pyrazol-5-ol form provides considerable stability.[3]

Caption: Tautomeric equilibrium of the pyrazole core.

Physicochemical Properties

The physicochemical properties of a compound are paramount for predicting its behavior in both chemical reactions and biological systems. The difluoromethyl group significantly influences these parameters compared to a non-fluorinated methyl or trifluoromethyl analogue.

| Property | Value | Implication for Research & Development |

| Molecular Weight | 164.11 g/mol | Low molecular weight makes it an ideal fragment for building larger, more complex molecules in drug discovery programs. |

| Calculated XLogP3 | 0.8 | A low LogP value suggests good aqueous solubility and potentially limited passive diffusion across biological membranes. This is a key parameter for formulation and bioavailability studies. A structurally similar compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, has a similar calculated XLogP3 of 0.8.[4] |

| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a hydrogen bond donor, influencing solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors, contributing to its solubility and binding affinity. |

Note: Experimental data for pKa and precise solubility were not available in the searched literature. These values would need to be determined empirically.

Synthesis and Reactivity

The synthesis of pyrazole derivatives is a well-established field in organic chemistry.[5] The most common and robust method for creating the 1,3,5-substituted pyrazole core of the title compound is through the condensation of a β-ketoester with a substituted hydrazine, a variant of the Knorr pyrazole synthesis.[6]

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the N-N and N-C bonds of the pyrazole ring, revealing two key starting materials: methylhydrazine and an appropriate difluoromethyl-substituted β-ketoester , such as ethyl 4,4-difluoro-3-oxobutanoate.

Causality Behind Reagent Choice:

-

Ethyl 4,4-difluoro-3-oxobutanoate: This precursor contains the required difluoromethyl group and the 1,3-dicarbonyl moiety necessary for cyclization. The ethyl ester is a good leaving group during the intramolecular nucleophilic attack.

-

Methylhydrazine: This provides the N1-methyl group and the second nitrogen for the heterocycle. Its differential nucleophilicity (the substituted nitrogen is less nucleophilic) helps control the regioselectivity of the initial condensation.

-

Acid Catalyst (e.g., Acetic Acid): A catalytic amount of acid is often used to activate the carbonyl groups of the β-ketoester, facilitating the initial condensation with hydrazine to form a hydrazone intermediate.[6]

Caption: Generalized synthetic workflow via Knorr condensation.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on standard methods for pyrazole synthesis.[6][7] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

Objective: To synthesize this compound.

Materials:

-

Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount, ~3-5 drops)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in ethanol.

-

Reagent Addition: Add methylhydrazine (1.1 eq) to the solution, followed by the catalytic amount of glacial acetic acid.

-

Scientist's Note: The slight excess of methylhydrazine ensures complete consumption of the limiting β-ketoester. The reaction is typically exothermic upon initial addition.

-

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final product.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques as described in Section 4.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Standard Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the N-methyl group (singlet, ~3.5-4.0 ppm), the pyrazole ring proton (singlet, ~5.5-6.0 ppm), and the difluoromethyl proton (triplet, ~6.5-7.0 ppm due to coupling with fluorine). The hydroxyl proton may be a broad singlet or may exchange with the solvent.

-

¹⁹F NMR: Will show a doublet corresponding to the CHF₂ group, confirming the fluorine environment.

-

¹³C NMR: Will provide the carbon skeleton fingerprint.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Protocol: Purity Determination by HPLC

Objective: To assess the purity of the synthesized this compound.

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The acidic mobile phase ensures that the pyrazole is in a consistent protonation state, leading to sharp, reproducible peaks.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

Sample Prep: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

Expected Result: A pure sample should yield a single major peak at a characteristic retention time. Purity is calculated based on the area percentage of the main peak.

Applications in Synthesis

The primary value of this compound lies in its role as a versatile synthetic intermediate. It is a precursor to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) , a crucial building block for a new generation of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[8]

Many highly effective commercial fungicides, including fluxapyroxad, bixafen, and sedaxane, are amides derived from this pyrazole carboxylic acid core.[9][10] The difluoromethyl group is critical to their biological activity.

Caption: Synthetic utility as a precursor to SDHI fungicides.

The transformation to the key carboxylic acid intermediate often involves functionalization at the C4 position of the pyrazole ring, for example, through a Vilsmeier-Haack formylation followed by oxidation.[8] The reactivity of the pyrazol-5-ol tautomer is key to directing electrophilic substitution to the C4 position.

Conclusion

This compound is more than a simple heterocycle; it is a strategically designed building block whose value is defined by the unique electronic contributions of its difluoromethyl substituent. Its robust synthesis, well-defined chemical properties, and critical role as a precursor to high-value agrochemicals make it a compound of significant industrial and academic importance. This guide has provided the core technical knowledge necessary for researchers to understand and effectively leverage this compound in the development of next-generation chemical products.

References

- BenchChem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Application Notes.

- Barattini, F., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.

- Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125.

- Brauch, S., & van der Westhuyzen, R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1146–1205.

- Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate.

- ResearchGate. (n.d.). Biologically active pyrazolone and pyrazole derivatives.

- Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Quiralte, J., et al. (2002). Hypersensitivity to pyrazolones. Allergy, 57(2), 175-176.

- Wang, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 224, 113719.

- National Center for Biotechnology Information. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem Compound Database.

- Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 5(2), 1639-1653.

- Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References.

- National Center for Biotechnology Information. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. PubChem Compound Database.

- Patent WO2017084995A1. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

- Manivannan, V., & Ilavarasan, R. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(12), 5039-5045.

- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation, 1(6), 28-33.

- European Patent Office. (2016). Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol. EP 3317254 B1.

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone. r/OrganicChemistry.

- El-Sawy, E. R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-13.

- Gümrükcüoğlu, I., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2942.

- Rahayu, R., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Public Health in Africa, 13(s1).

- Wang, H., et al. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 19(12), 21035-21047.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- CAS Common Chemistry. (n.d.). Cobalt phosphate (Co3(PO4)2).

Sources

- 1. 129922-58-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. reddit.com [reddit.com]

- 4. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme.de [thieme.de]

- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol CAS number 129922-58-3

An In-Depth Technical Guide to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol (CAS 129922-58-3): A Key Intermediate in Modern Chemistry

Executive Summary

This guide provides a comprehensive technical overview of this compound, CAS number 129922-58-3. This compound is a highly significant heterocyclic building block, primarily valued for its role as a synthetic intermediate in the development of high-value agrochemicals and potentially pharmaceuticals. The strategic incorporation of a difluoromethyl group onto the robust pyrazole scaffold imparts unique electronic properties that are sought after in modern drug and pesticide discovery. This document details the compound's physicochemical properties, a robust synthesis protocol based on the Knorr pyrazole condensation, its mechanistic underpinnings, key applications as a precursor to functionalized pyrazoles, and essential safety and handling guidelines. It is intended for an audience of research scientists and professionals in the fields of chemical synthesis and drug development.

The Strategic Importance of the Fluorinated Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal, agricultural, and materials chemistry.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it serves as a "privileged scaffold," meaning its structure is frequently found in biologically active compounds.[2][3] Pyrazole-containing molecules exhibit a vast spectrum of activities, including anti-inflammatory, anticancer, antibacterial, and fungicidal properties.[4][5]

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The difluoromethyl (-CHF₂) group, in particular, is a valuable substituent in molecular design. It is a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, often leading to enhanced metabolic stability and improved binding affinity to biological targets. The compound this compound is a direct precursor to other vital intermediates, most notably 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is the key building block for a new class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides. This direct lineage to commercially significant products underscores the industrial relevance of the title compound.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. While a complete, publicly available dataset of its analytical characterization is limited, this section outlines the expected spectroscopic signatures based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 129922-58-3 | [6][7] |

| Molecular Formula | C₅H₆F₂N₂O | [6] |

| Molecular Weight | 148.11 g/mol | [6] |

| Appearance | Expected to be a solid (e.g., crystalline powder) | [4][8] |

| Purity | Commercially available up to 95% | [6] |

| Storage | 2-8 °C, under inert atmosphere | [6] |

| SMILES | FC(C1=NN(C(=C1)O)C)F | [6] |

Spectroscopic Characterization (Predicted)

A full structural confirmation would rely on a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show three key signals:

-

A singlet for the N-methyl (N-CH₃) protons, likely in the 3.5-4.0 ppm range.

-

A singlet for the pyrazole ring proton (C4-H), expected around 5.5-6.0 ppm.

-

A characteristic triplet for the difluoromethyl proton (-CHF₂), resulting from coupling to the two fluorine atoms (²JH-F), typically appearing further downfield, around 6.5-7.5 ppm.

-

-

¹³C NMR: The carbon spectrum would show five distinct signals. The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond C-F coupling (¹JC-F). The other four carbons (N-CH₃, C3, C4, C5) will also be present in their expected regions.

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and powerful confirmation, expected to show a doublet corresponding to the two equivalent fluorine atoms, split by the single proton (²JF-H).

-

Mass Spectrometry (MS): Electron impact or electrospray ionization would show a molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) at m/z ≈ 148 or 149, respectively, confirming the molecular weight.

Synthesis and Mechanism

The most direct and industrially relevant synthesis of this compound is achieved via the Knorr pyrazole synthesis . This classic condensation reaction involves a 1,3-dicarbonyl compound and a hydrazine derivative.[5][9] In this specific case, the reactants are Ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine.

Reaction Mechanism

The reaction proceeds through a well-established pathway. Under acidic or neutral conditions, the more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of the ethyl 4,4-difluoro-3-oxobutanoate. This is followed by a cyclization and dehydration cascade to yield the stable aromatic pyrazole ring.

-

Initial Condensation: The primary amine of methylhydrazine attacks the more electrophilic ketone carbonyl, forming a hydrazone intermediate.

-

Tautomerization: The hydrazone can tautomerize to a more stable enamine.

-

Cyclization: The secondary nitrogen of the hydrazine moiety performs an intramolecular attack on the remaining carbonyl (the ester group).

-

Dehydration/Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of water and ethanol to form the final, stable this compound.

The regioselectivity (i.e., the formation of the 3-difluoromethyl isomer over the 5-difluoromethyl isomer) is influenced by the reaction conditions, such as pH and temperature, and the relative reactivity of the two carbonyl groups.[4][8]

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous fluorinated pyrazoles and represents a robust method for laboratory-scale preparation.[4][8]

Materials:

-

Ethyl 4,4-difluoro-3-oxobutanoate

-

Methylhydrazine (40% aqueous solution)

-

Sulfuric acid (concentrated, used catalytically)

-

Water (deionized)

-

A suitable solvent (e.g., ethanol, or reaction can be run in aqueous medium)

Procedure:

-

Reactor Setup: To a 500 mL double-walled glass reactor equipped with a mechanical stirrer, condenser, and dropping funnel, add ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) and water.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.10 eq).

-

Heating: Heat the mixture to 85 °C with constant stirring.

-

Reactant Addition: Add 40% aqueous methylhydrazine (1.1 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained at 85-90 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 85-90 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Distillation: Once the reaction is complete, arrange the apparatus for distillation. Distill off a portion of the solvent/water at ambient pressure to help drive the reaction to completion and remove volatile byproducts.

-

Workup - Crystallization: Cool the remaining reaction mixture slowly to 10 °C. The product should crystallize out of the solution.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the filter cake with cold water to remove any residual salts or impurities. Dry the product under vacuum at 50 °C to yield this compound.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate for creating more complex molecules. Its primary utility lies in its potential for further functionalization.

Precursor to Agrochemicals

The most significant application is its role as a potential precursor to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid is the amide-forming component of several blockbuster SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam. The pyrazol-5-ol can be converted to a pyrazole-5-halide or triflate, which can then undergo functionalization at the 4-position, followed by conversion of the 5-position to the desired group or direct oxidation pathways.

Sources

- 1. haywood.k12.nc.us [haywood.k12.nc.us]

- 2. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. name-reaction.com [name-reaction.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. 129922-58-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 9. jk-sci.com [jk-sci.com]

Structure of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

An In-Depth Technical Guide to 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol: Synthesis, Characterization, and Potential Applications

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural basis for a multitude of bioactive compounds. This guide provides a detailed technical overview of this compound, a fluorinated heterocyclic compound of significant interest. While literature specifically detailing this molecule is nascent, this document synthesizes information from closely related analogs and foundational synthetic principles to offer a comprehensive perspective for researchers, chemists, and professionals in drug and pesticide development. We will explore its structural attributes, plausible synthetic pathways with detailed protocols, analytical characterization techniques, and its potential biological significance by drawing parallels to structurally similar, well-documented molecules. This guide is structured to provide both foundational knowledge and practical insights, empowering further research and application development.

Part 1: The Pyrazole Scaffold: A Privileged Structure in Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of clinically successful drugs.[1][3] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and sildenafil for erectile dysfunction.[3] The biological activities associated with pyrazole derivatives are extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective properties.[2][4]

The subject of this guide, this compound, incorporates two key structural modifications that are highly significant in modern chemistry:

-

The Pyrazol-5-ol Core: This substructure can exist in several tautomeric forms (CH, NH, and OH forms), which influences its chemical reactivity and biological interactions.

-

The Difluoromethyl (CHF₂) Group: The incorporation of fluorine is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups and can influence the acidity of neighboring protons.

The related scaffold, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is a crucial building block for a new class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs), underscoring the agricultural importance of this specific structural motif.[5][6]

Part 2: Physicochemical and Structural Properties

While comprehensive experimental data for this compound is not widely published, its fundamental properties can be cataloged from available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129922-58-3 | [7] |

| Molecular Formula | C₅H₆F₂N₂O | [8] |

| Molecular Weight | 148.11 g/mol | N/A |

| MDL Number | MFCD16619807 | [7] |

Tautomerism

A critical aspect of the pyrazol-5-ol ring system is its existence as a mixture of tautomers. In solution, it can equilibrate between the pyrazol-5-ol form (OH-form), the pyrazolin-5-one form (CH-form), and the pyrazolidin-5-one form (NH-form). The predominant tautomer depends on the solvent, pH, and temperature. This equilibrium is crucial as it dictates the molecule's reactivity and its interactions with biological targets.

Caption: Tautomeric forms of the pyrazol-5-ol core.

Part 3: Synthesis and Manufacturing Pathways

The synthesis of pyrazol-5-ol derivatives is a well-established field in organic chemistry. The most common and robust method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[9]

General Synthetic Workflow

The synthesis of this compound would logically proceed via the cyclocondensation of a difluoromethyl-substituted β-ketoester, namely ethyl 4,4-difluoroacetoacetate, with methylhydrazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme.de [thieme.de]

- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. 129922-58-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol: A Technical Guide

Introduction

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound of significant interest within the fields of pharmaceutical and agrochemical research. The unique combination of a pyrazole core, a difluoromethyl group, and a hydroxyl moiety imparts specific physicochemical properties that are crucial for its biological activity. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, and the introduction of fluorine atoms often enhances metabolic stability and binding affinity.[1][2] This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, offering a predictive framework for its characterization based on fundamental principles and comparative data from analogous structures. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Molecular Structure and Tautomerism

A critical consideration for the spectroscopic analysis of this compound is the potential for tautomerism. The presence of the hydroxyl group on the pyrazole ring allows for the existence of different tautomeric forms, primarily the -ol and -one forms. This equilibrium is influenced by factors such as the solvent, temperature, and pH. The predominant tautomer will dictate the observed spectroscopic features. For the purpose of this guide, we will consider the spectroscopic characteristics of both the hydroxyl and keto forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, considering the potential tautomeric forms.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the tautomeric equilibrium.

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Referencing: Calibrate the chemical shift scale to the solvent peaks.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| OH (hydroxyl) | 5.0 - 10.0 | Singlet (broad) | - | Chemical shift is highly dependent on solvent and concentration. Will exchange with D₂O. |

| CH (pyrazole ring) | 5.5 - 6.5 | Singlet | - | The proton on the pyrazole ring. |

| N-CH₃ (methyl) | 3.5 - 4.0 | Singlet | - | The methyl group attached to the nitrogen atom. |

| CHF₂ (difluoromethyl) | 6.0 - 7.5 | Triplet | ~55 Hz (²JH-F) | The proton of the difluoromethyl group will be split into a triplet by the two fluorine atoms.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} coupled spectrum) | Coupling Constant (J, Hz) | Notes |

| C=O (keto form) | 160 - 170 | Singlet | - | This signal will only be present if the keto tautomer is significant. |

| C-OH (hydroxyl form) | 150 - 160 | Singlet | - | Carbon bearing the hydroxyl group. |

| C-CHF₂ (pyrazole ring) | 140 - 150 | Triplet | High (¹JC-F) | The carbon attached to the difluoromethyl group will show a large one-bond coupling to fluorine. |

| C-H (pyrazole ring) | 95 - 105 | Doublet | High (¹JC-H) | The protonated carbon of the pyrazole ring. |

| CHF₂ (difluoromethyl) | 110 - 120 | Triplet | High (¹JC-F) | The difluoromethyl carbon will be split into a triplet by the two fluorine atoms. |

| N-CH₃ (methyl) | 30 - 40 | Quartet | High (¹JC-H) | The methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be observed.

-

Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion can be performed to obtain structural information from the fragment ions.

Predicted Mass Spectrum

-

Molecular Ion: The exact mass of this compound (C₅H₆F₂N₂O) is 160.0452 g/mol . A high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

-

Key Fragmentation Pathways: The fragmentation of pyrazole derivatives often involves the loss of small neutral molecules.[1][4]

-

Loss of CO: In the keto tautomer, a characteristic loss of carbon monoxide (28 Da) from the molecular ion is expected.

-

Loss of N₂: Cleavage of the pyrazole ring can lead to the loss of a nitrogen molecule (28 Da).

-

Loss of CHF₂: The difluoromethyl group can be lost as a radical (·CHF₂, 51 Da).

-

Loss of H₂O: Dehydration from the hydroxyl group may occur.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples. Alternatively, a KBr pellet can be prepared for solid samples.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will be highly dependent on the predominant tautomeric form.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad | Present in the -ol tautomer. The broadness is due to hydrogen bonding.[5] |

| N-H stretch (keto) | 3100 - 3300 | Medium | May be present in the keto tautomer. |

| C-H stretch (aromatic/methyl) | 2850 - 3100 | Medium-Strong | C-H vibrations of the pyrazole ring and the methyl group. |

| C=O stretch (keto) | 1650 - 1700 | Strong | A strong absorption in this region would be indicative of the keto tautomer.[6] |

| C=N stretch (pyrazole ring) | 1500 - 1600 | Medium-Strong | Stretching vibrations of the pyrazole ring. |

| C-F stretch | 1000 - 1200 | Strong | Strong absorptions due to the C-F bonds of the difluoromethyl group. |

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of this compound and its potential tautomeric equilibrium.

Caption: Tautomeric equilibrium between the hydroxyl and keto forms of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical predictions with comparative data from related structures, researchers can confidently identify and characterize this important molecule. The key to accurate interpretation lies in the careful consideration of its tautomeric equilibrium, which significantly influences the NMR and IR spectra. The provided experimental protocols serve as a foundation for obtaining high-quality data, which is essential for advancing research in drug discovery and development.

References

- The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.

- SpectraBase. (n.d.). 1-methyl-3-(trifluoromethyl)pyrazol-5-ol, 2,4-dichlorobenzenesulfonate.

- RSC Publishing. (2023). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst.

- Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- SpectraBase. (n.d.). 1-METHYL-5-TRIFLUOROMETHYL-1H-PYRAZOL-3-OL.

- Open Research Library. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- SpectraBase. (n.d.). Difluoro-trifluoromethyl-phosphine.

- PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- Journal of the American Chemical Society. (1964). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers.

- National Institutes of Health. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole.

- ResearchGate. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one.

- National Institutes of Health. (2009). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol.

- ResearchGate. (2002). Calculated and experimental 13C NMR chemical shifts.

- National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.

- ResearchGate. (2020). Scheme 15. Fragmentation of the [M NO2]+ of methyl-1-nitropyrazoles....

- MDPI. (2020). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.

- ResearchGate. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- Journal of the Chemical Society, Perkin Transactions 2. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.

- ResearchGate. (2018). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.

- ResearchGate. (2019). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Semantic Scholar. (2000). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and.

- Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups.

- SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry.

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- SpectraBase. (n.d.). 1-METHYL-5-(DIFLUOROMETHYL)-1H-PYRAZOL-3-OL.

- Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.

- ResearchGate. (2000). 1H and 13C NMR study of perdeuterated pyrazoles.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- ResearchGate. (2001). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.

- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme.de [thieme.de]

- 3. rsc.org [rsc.org]

- 4. BiblioBoard [openresearchlibrary.org]

- 5. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol

Foreword: The Significance of a Fluorinated Heterocycle

In the landscape of modern agrochemistry, the synthesis of specific heterocyclic scaffolds is of paramount importance. Among these, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol stands out as a critical intermediate in the production of a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] These potent agrochemicals are vital for controlling a broad spectrum of fungal diseases in crops, ensuring global food security. The incorporation of a difluoromethyl group (-CF2H) is a key structural feature, as the unique properties of fluorine, such as its high electronegativity, can significantly enhance the biological activity and metabolic stability of the final product.[3]

This in-depth technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for this compound. It is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, offering not just procedural steps but also the underlying chemical principles and field-proven insights.

Primary Synthesis Pathway: The Knorr Pyrazole Synthesis

The most established and widely utilized method for the synthesis of this compound is a variation of the classic Knorr pyrazole synthesis.[4] This robust reaction involves the condensation of a β-keto ester with a hydrazine derivative.[5] In this specific case, the key precursors are ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine.

Part 1: Synthesis of the Key Precursor, Ethyl 4,4-difluoro-3-oxobutanoate

The synthesis of the difluorinated β-keto ester is the crucial first stage. A common and efficient method is the Claisen condensation of ethyl difluoroacetate with ethyl acetate.

Reaction Principle: The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl difluoroacetate. Subsequent loss of the ethoxide leaving group yields the desired β-keto ester.[6][7]

Experimental Protocol: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with ethyl acetate.

-

Base Addition: Sodium ethoxide is added to the ethyl acetate with stirring under a nitrogen atmosphere. The mixture is then cooled to approximately 5°C.

-

Addition of Ethyl Difluoroacetate: Ethyl difluoroacetate is added dropwise from the dropping funnel, maintaining the internal temperature between 10 and 25°C.[6]

-

Reaction Progression: After the addition is complete, the reaction mixture is heated to 65°C and stirred for 2 hours to ensure complete reaction.[6]

-

Workup: The mixture is cooled to 20°C, and sulfuric acid is carefully added to neutralize the base and precipitate sodium hydrogensulfate. The solid is removed by filtration, and the filtrate, containing the desired product, is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[6][7]

Table 1: Representative Reaction Parameters for Ethyl 4,4-difluoro-3-oxobutanoate Synthesis

| Parameter | Value | Reference |

| Ethyl Acetate (mol eq) | 2.65 | [6] |

| Sodium Ethoxide (mol eq) | 1.1 | [6] |

| Ethyl Difluoroacetate (mol eq) | 1.0 | [6] |

| Reaction Temperature | 10-65°C | [6] |

| Reaction Time | ~4 hours | [6] |

| Yield | ~95% | [6] |

Caption: The cyclocondensation reaction to form the pyrazole ring.

Alternative Synthesis Pathways

While the Knorr synthesis is the predominant method, other strategies for the synthesis of difluoromethylated pyrazoles have been developed, offering alternative approaches that may be advantageous in certain contexts.

[3+2] Cycloaddition Reactions

An alternative and efficient method for the construction of the pyrazole ring is through a [3+2] cycloaddition reaction. This approach involves the reaction of in situ generated nitrile imines with suitable dipolarophiles. [8][9][10]For the synthesis of difluoromethylated pyrazoles, difluoroacetohydrazonoyl bromides are used as precursors to the difluoromethylated nitrile imines. [11] Reaction Principle: The difluoroacetohydrazonoyl bromide is treated with a base, such as triethylamine, to generate a difluoromethylated nitrile imine in situ. This reactive intermediate then undergoes a [3+2] cycloaddition with an alkyne or a suitably substituted alkene to form the pyrazole or pyrazoline ring, respectively. [9][10] Diagram 3: [3+2] Cycloaddition Pathway

Caption: General scheme for the [3+2] cycloaddition synthesis of difluoromethylated pyrazoles.

A Novel Industrial Route

Recognizing the growing demand for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (a derivative of the title compound), researchers at Asahi Glass Company (now AGC Inc.) developed a novel and cost-effective industrial synthesis. [2]This route utilizes an acetyl pyrazole as a key intermediate.

Key Steps of the Novel Route:

-

Formation of Dimethylaminovinyl Methyl Ketone (DMAB): This starting material is prepared from acetone, ethyl formate, and dimethylamine. [2]2. Difluoroacetylation: DMAB is then difluoroacetylated using difluoroacetyl fluoride. [2]3. Cyclization: The resulting intermediate is cyclized with methylhydrazine to form an acetyl pyrazole. The addition of dimethylamine in this step is crucial for controlling the formation of isomers. [2]4. Oxidation: The acetyl group is then oxidized to a carboxylic acid using sodium hypochlorite, with the product itself acting as a phase-transfer catalyst. [2] This innovative pathway highlights the continuous efforts in process chemistry to develop more efficient, scalable, and cost-effective methods for the production of high-value chemical intermediates.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the agrochemical industry. The Knorr pyrazole synthesis, involving the condensation of ethyl 4,4-difluoro-3-oxobutanoate with methylhydrazine, remains the primary and most practical route. Careful control of reaction conditions is essential to maximize the yield of the desired regioisomer. Alternative methods, such as [3+2] cycloaddition reactions and innovative industrial processes, provide valuable options and demonstrate the ongoing evolution of synthetic organic chemistry. This guide has provided a detailed overview of these synthetic strategies, equipping researchers and professionals with the knowledge to approach the synthesis of this important molecule with a solid understanding of the underlying principles and practical considerations.

References

- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.

- Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction.

- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.

- Ethyl 4,4-difluoro-3-oxobutanoate synthesis - ChemicalBook.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.

- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).

- Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters - Quick Company.

- Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | The Journal of Organic Chemistry - ACS Publications.

- Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides | Request PDF - ResearchGate.

- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove - University of Mississippi.

- synthesis-of-ring-fused-difluoromethyl-pyrazolines-and-pyrazoles-by-cycloaddition-of-difluoroacetohydrazonoyl-bromides-with-cyclic-unsaturated-carbonyl-compounds - Ask this paper | Bohrium.

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia.

- Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.

- METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL - European Patent Office - EP 3317254 B1.

- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - PubChem.

- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.

- Application Notes and Protocols: Reaction of Ethyl 2,2-dibromo-3-oxobutanoate with Hydrazine Derivatives - Benchchem.

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. thieme.de [thieme.de]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 7. "Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid [quickcompany.in]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of ring fused difluoromethyl pyrazolines and pyrazoles by cycloaddition of difluoroacetohydrazonoyl bromides with cyclic α,β -Unsaturated carbonyl compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Technical Guide to the Starting Materials for the Synthesis of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Abstract

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-ol and its tautomer, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one, represent a critical structural motif in modern agrochemistry. It serves as a key building block for a new class of fungicides, specifically succinate dehydrogenase inhibitors (SDHI).[1] The growing demand for these advanced fungicides necessitates a robust, scalable, and economically viable synthetic pathway to this pyrazole core. This technical guide provides an in-depth examination of the primary starting materials and the core synthetic strategy for producing this compound. We will dissect the synthesis of the requisite precursors and detail the established cyclocondensation reaction that forms the heterocyclic core, providing field-proven insights for researchers, chemists, and professionals in drug and pesticide development.

The Core Synthetic Strategy: Knorr Pyrazole Synthesis

The most direct and industrially significant route to the this compound scaffold is a variation of the classic Knorr pyrazole synthesis.[2] This powerful reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[3][4] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization to form the stable pyrazole ring.[2]

For the target molecule, the synthesis relies on two key starting materials:

-

A Difluoromethylated β-Ketoester: Ethyl 4,4-difluoro-3-oxobutanoate provides the four-carbon backbone, including the critical difluoromethyl group.

-

A Substituted Hydrazine: Methylhydrazine serves as the dinucleophilic component, incorporating the two nitrogen atoms and the N1-methyl group into the final ring structure.

The overall transformation is outlined below.

Figure 1: Core cyclocondensation pathway.

Key Starting Material 1: Ethyl 4,4-difluoro-3-oxobutanoate

Ethyl 4,4-difluoro-3-oxobutanoate (also known as ethyl difluoroacetoacetate) is the cornerstone precursor that installs the difluoromethyl moiety. Its synthesis is typically achieved via a Claisen condensation reaction.

Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

The standard synthesis involves the base-mediated condensation of ethyl difluoroacetate with ethyl acetate .[5][6] A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of ethyl acetate, generating an enolate that subsequently attacks the carbonyl of ethyl difluoroacetate.

Figure 2: Synthesis of the β-ketoester precursor.

The selection of sodium ethoxide as the base is critical; weaker bases can lead to unsatisfactory yields for large-scale production.[6] The reaction is typically performed at reduced temperatures to control exothermicity and improve selectivity, followed by heating to drive the reaction to completion.[5]

Experimental Protocol: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

This protocol is adapted from established literature procedures.[5][7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

|---|---|---|---|

| Ethyl Acetate | 88.11 | 0.53 | 45.9 |

| Sodium Ethoxide | 68.05 | 0.22 | 15.0 |

| Ethyl Difluoroacetate | 124.08 | 0.20 | 24.9 |

| Sulfuric Acid (98%) | 98.08 | 0.20 | 20.4 |

Procedure:

-

Charge a reaction vessel with ethyl acetate (0.53 mol) at 25°C.

-

Add sodium ethoxide (0.22 mol) to the ethyl acetate with stirring.

-

Cool the resulting suspension to 5°C.

-

Slowly add ethyl difluoroacetate (0.20 mol) over 2 hours, maintaining the internal temperature between 10°C and 25°C.[5]

-

After the addition is complete, heat the reaction mixture to 65°C and stir for 2 hours.[5]

-

Cool the mixture to 20°C.

-

Carefully add 98% sulfuric acid (0.20 mol) over 20 minutes, keeping the temperature between 20-25°C. A thick suspension will form as sodium hydrogensulfate precipitates.

-

Filter off the precipitated salt and wash the solid with fresh ethyl acetate.

-

The combined filtrate contains the desired product, Ethyl 4,4-difluoro-3-oxobutanoate. The product can be purified further by distillation under reduced pressure. Yields of over 95% have been reported for this process.[5]

Key Starting Material 2: Methylhydrazine

Methylhydrazine (CH₃NHNH₂) is the second essential precursor. It is a highly reactive, bifunctional nucleophile that forms the pyrazole backbone.

Synthesis and Availability

Methylhydrazine can be synthesized through various methods, including:

-

Methylation of Hydrazine: Direct methylation of hydrazine hydrate with agents like dimethyl sulfate, often using a protecting agent to prevent over-methylation.[8]

-

From Hydroxylamine-O-sulfonic acid: Reaction with methylamine is a known route to synthesize methylhydrazine.[9]

-

One-Step Alkylation: Patented processes describe the direct alkylation of hydrazine hydrate with methanol under catalytic conditions.[10]

For laboratory and industrial applications, methylhydrazine is commonly available as an aqueous solution (e.g., 40% w/w) or as a more stable salt, such as methylhydrazine sulfate.[11][12] The choice between the free base and the salt often depends on the specific reaction conditions and the desired pH control.

The Final Step: Cyclocondensation Protocol

The reaction of Ethyl 4,4-difluoro-3-oxobutanoate with methylhydrazine yields the target pyrazole. The regioselectivity of this reaction is crucial, as two isomers can potentially form. However, reaction conditions can be optimized to strongly favor the desired this compound isomer.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on analogous procedures for fluorinated pyrazoles.[12][13][14]

Materials:

| Reagent | Molar Mass ( g/mol ) | Moles (eq) | Quantity |

|---|---|---|---|

| Ethyl 4,4-difluoro-3-oxobutanoate | 166.11 | 1.0 | (e.g., 0.5 mol, 83.1 g) |

| Methylhydrazine (40% aq. soln.) | 46.07 (as pure) | 1.1 | (e.g., 0.55 mol, 63.3 g) |

| Water | 18.02 | - | As needed |

Procedure:

-

Charge a suitable reactor with Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq).

-

Heat the starting material to approximately 85-90°C.[12]

-

Add the aqueous methylhydrazine solution (1.1 eq) dropwise over 1-2 hours, maintaining the reaction temperature in the 90-95°C range. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at 90-95°C for an additional 2 hours to ensure full conversion.[12]

-

During the reaction, ethanol is formed as a byproduct. To facilitate product isolation, distill off the ethanol and some water from the reaction mixture.[14]

-

After distillation, add fresh water to the mixture and cool it slowly to 0-10°C to induce crystallization.

-

Collect the precipitated solid product by filtration.

-

Wash the filter cake with cold water and dry under vacuum to yield this compound as a solid.

Causality and Optimization:

-

Temperature Control: Maintaining a high temperature (e.g., >80°C) is critical for achieving high regioselectivity, favoring the desired isomer over the 1-methyl-5-(difluoromethyl) alternative.[12]

-

Stoichiometry: A slight excess of methylhydrazine ensures complete consumption of the more valuable β-ketoester.

-

Workup: The crystallization from water is an efficient purification step, leveraging the product's lower solubility in cold water compared to the remaining impurities.

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of the Knorr pyrazole synthesis. The pathway is defined by two commercially available or readily synthesizable starting materials: Ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine . The Claisen condensation to produce the fluorinated β-ketoester and the subsequent cyclocondensation with methylhydrazine are both high-yielding and scalable reactions. A thorough understanding of these precursors and the careful control of reaction parameters, particularly temperature during the cyclization step, are paramount to achieving high yield and isomeric purity. This robust synthetic foundation ensures a reliable supply of this vital intermediate for the development of next-generation agrochemicals.

References

- Schmidt, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

- Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.

- Schmidt, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Organic Syntheses Procedure. (n.d.). Hydrazine, methyl-, sulfate. Organic Syntheses.

- CN101402586A - The synthetic method of monomethylhydrazine. (2009). Google Patents.

- Mali, V., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.

- Sisler, H. H., et al. (1980). Synthesis of methylhydrazine and 1,1-dimethylhydrazine by the reactions of hydroxylamine-O-sulfonic acid with methyl-. Inorganic Chemistry, 19(9), 2846-2848.

- Quick Company. (n.d.). Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters. Quick Company.

- CN109503418B - Preparation process of methylhydrazine. (2021). Google Patents.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

- Karrouchi, K., et al. (2018).

- CN106543026B - A kind of preparation method of methyl hydrazine. (2019). Google Patents.

- University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.

- Favi, G., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1).

- EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. (2012). Google Patents.

- ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate.

- CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011). Google Patents.

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.

- WO 2009/106619 A1. (2009). Google Patents.

- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016). Google Patents.

- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017). Google Patents.

- Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 242, 109703.

- EP 3317254 B1 - METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. (2018). European Patent Office.

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (2018). Google Patents.

- ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate.

- National Institutes of Health. (n.d.). Acetamiprid. PubChem.

- Chemsrc. (n.d.). Acetamiprid | CAS#:135410-20-7. Chemsrc.

- National Institutes of Health. (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. PMC.

- Wang, B., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Heteroatom Chemistry.

- University of Hertfordshire. (n.d.). Acetamiprid. AERU.

Sources

- 1. thieme.de [thieme.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 6. "Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid [quickcompany.in]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN101402586A - The synthetic method of monomethylhydrazine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 13. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Executive Summary

This technical guide provides a comprehensive analysis of the plausible mechanism of action for this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to formulate a primary hypothesis centered on the inhibition of succinate dehydrogenase (SDH), a critical enzyme in cellular respiration. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and actionable experimental protocols to investigate this promising chemical entity.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical development, celebrated for its versatile pharmacological profile.[1][2] Derivatives of pyrazole are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[3][4] This functional diversity stems from the pyrazole core's ability to engage with a multitude of biological targets through various non-covalent interactions.

The subject of this guide, this compound, possesses a substitution pattern—specifically the 3-(difluoromethyl)-1-methyl pyrazole core—that is strongly associated with a potent and well-defined mechanism of action in a highly successful class of commercial fungicides. This guide posits that the primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (Mitochondrial Complex II), drawing from the extensive evidence available for its close structural relatives.

The Established Precedent: Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of modern fungicides is built upon the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold.[5] These compounds are potent inhibitors of succinate dehydrogenase (SDH), an enzyme complex with a unique dual role in cellular metabolism.[6][7]

The Critical Role of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as Complex II) is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[8][9][10]

-

In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.

-

In the ETC: It transfers electrons from succinate directly to the ubiquinone pool, which are then passed to Complex III, contributing to the generation of the proton gradient necessary for ATP synthesis.[11]

Inhibition of SDH effectively halts cellular respiration at a critical juncture, leading to a rapid depletion of cellular energy and ultimately, cell death.[7] This makes it an excellent target for antimicrobial agents.

Mechanism of SDHI Fungicides

The fungicidal activity of pyrazole carboxamides is achieved by their binding to the ubiquinone binding site (Q-site) of the SDH complex.[9] This binding event physically obstructs the natural substrate, ubiquinone, from docking and accepting electrons from the iron-sulfur clusters of the SDHB subunit. The result is a complete shutdown of electron flow from succinate, disrupting the entire respiratory process.[6]

The table below lists several commercial fungicides that share the core pyrazole structure, underscoring the success of targeting SDH with this chemical class.

| Compound Name | Year of First Registration | Developer |

| Bixafen | 2011 | Bayer |

| Isopyrazam | 2010 | Syngenta |

| Sedaxane | 2011 | Syngenta |

| Fluxapyroxad | 2012 | BASF |

| Benzovindiflupyr | 2012 | Syngenta |

Data sourced from publications on SDHI fungicides.[5]

Caption: Hypothesized inhibition of the mitochondrial electron transport chain.

Putative Mechanism of this compound

The structural similarity between this compound and the core of SDHI fungicides is striking. The primary hypothesis is that it functions through the same mechanism: inhibition of succinate dehydrogenase.

Structural Analysis and Bioisosterism

The key difference lies in the substituent at position 5 of the pyrazole ring—a hydroxyl group (-ol) in our target compound, versus the 4-carboxamide moiety in the fungicides. In medicinal chemistry, a hydroxyl group can sometimes act as a bioisostere for a carboxylic acid.[12][13] Bioisosteres are functional groups that, due to similar physical or chemical properties, can produce broadly similar biological effects.[14][15] It is plausible that the 5-hydroxyl group can engage in similar hydrogen bonding interactions within the SDH active site as the amide group of the established fungicides, thereby eliciting an inhibitory effect.

Caption: Comparison of the core structures.

Alternative Plausible Mechanisms

While SDH inhibition is the most probable mechanism of action, the inherent versatility of the pyrazole scaffold warrants consideration of other potential biological targets. Numerous pyrazole derivatives have been reported to interact with other enzyme systems.[2][3]

-

Cyclooxygenase (COX) Inhibition: Certain pyrazole analogs are potent inhibitors of COX enzymes, forming the basis of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[3]

-

Protein Kinase Inhibition: The pyrazole structure is a common feature in many small-molecule kinase inhibitors developed for oncology, targeting enzymes like CDKs.

-

Carbonic Anhydrase Inhibition: Some pyrazole-sulfonamide derivatives have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes.

These alternative mechanisms represent secondary, though less likely, avenues of investigation should the primary hypothesis of SDH inhibition prove incomplete.

Proposed Experimental Validation

To move from a putative to a confirmed mechanism of action, a series of targeted experiments are required. The following protocols provide a self-validating system to rigorously test the hypothesis of SDH inhibition.

Protocol 1: In Vitro Succinate Dehydrogenase Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of isolated SDH.

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver, or a relevant fungal species) using differential centrifugation.

-

Enzyme Activity Measurement: The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or the production of a colored formazan product from tetrazolium salts like MTT.

-

Inhibition Assay: a. Prepare a series of dilutions of the test compound, this compound. b. In a 96-well plate, add the mitochondrial preparation, the reaction buffer, succinate (as the substrate), and the artificial electron acceptor. c. Add the test compound at various concentrations to the experimental wells. Include a known SDH inhibitor (e.g., malonate or fluxapyroxad) as a positive control and a vehicle (e.g., DMSO) as a negative control. d. Initiate the reaction and monitor the change in absorbance over time at the appropriate wavelength.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cellular Respiration Assay

Objective: To assess the impact of the compound on mitochondrial respiration in intact cells.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a fungal strain, or a mammalian cell line like HepG2) to a suitable confluency.

-

Oxygen Consumption Rate (OCR) Measurement: Utilize an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the OCR.

-

Experimental Setup: a. Seed the cells in the specialized microplate. b. After cell attachment, replace the culture medium with the assay medium. c. Pre-load the injection ports of the sensor cartridge with the test compound, a known Complex I inhibitor (e.g., rotenone), a known SDH inhibitor (positive control), and ATP synthase inhibitor (e.g., oligomycin).

-

Assay Execution: a. Measure the basal OCR. b. Inject this compound and monitor the change in OCR. A significant decrease would suggest inhibition of the electron transport chain. c. Subsequent injections of other inhibitors can help to dissect the specific site of action. A lack of further OCR reduction after the addition of a known SDH inhibitor would strongly support a shared target.

-

Data Analysis: Analyze the OCR data to determine the effect of the compound on basal respiration, ATP-linked respiration, and maximal respiration.

Caption: Workflow for experimental validation of the mechanism.

Conclusion

Based on robust evidence from structurally analogous compounds, the primary hypothesized mechanism of action for this compound is the inhibition of succinate dehydrogenase (Mitochondrial Complex II). The presence of the 3-(difluoromethyl)-1-methyl pyrazole core strongly suggests an interaction with the ubiquinone binding site of the SDH enzyme, leading to the disruption of cellular respiration. While alternative mechanisms associated with the versatile pyrazole scaffold exist, they represent secondary possibilities. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path to validate this hypothesis and fully characterize the biological activity of this compound. Confirmation of this mechanism could position this compound as a valuable candidate for further development in fields requiring the modulation of cellular metabolism, most notably in agrochemicals and potentially in human therapeutics.

References

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

- El-Gohary, N. S., & Shaaban, M. R. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 9(12), 1335–1359.